3-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
CAS No.: 946212-08-4
Cat. No.: VC11979785
Molecular Formula: C22H18ClFN2O3S
Molecular Weight: 444.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946212-08-4 |
|---|---|
| Molecular Formula | C22H18ClFN2O3S |
| Molecular Weight | 444.9 g/mol |
| IUPAC Name | 3-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide |
| Standard InChI | InChI=1S/C22H18ClFN2O3S/c23-17-5-1-3-16(13-17)22(27)25-19-8-11-21-15(14-19)4-2-12-26(21)30(28,29)20-9-6-18(24)7-10-20/h1,3,5-11,13-14H,2,4,12H2,(H,25,27) |
| Standard InChI Key | HBVBXHHNAJEAMG-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
| Canonical SMILES | C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Introduction
Structural Characterization and Molecular Properties
Core Molecular Architecture
The compound features a 1,2,3,4-tetrahydroquinoline scaffold substituted at the 6-position with a benzamide group bearing a 3-chloro substituent. The tetrahydroquinoline nitrogen is further modified with a 4-fluorobenzenesulfonyl moiety. This dual functionalization creates a hybrid structure combining sulfonamide and benzamide pharmacophores, which are independently associated with diverse biological activities .
Table 1: Comparative Structural Data for Related Compounds
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of such hybrid molecules typically involves sequential functionalization of the tetrahydroquinoline core. For the 4-chloro-benzamide analog (CAS 946260-03-3), a plausible route includes:
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Quinoline Ring Formation: Cyclization of aniline derivatives with appropriate carbonyl compounds under acid catalysis.
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Sulfonylation: Reaction of the tetrahydroquinoline nitrogen with 4-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine .
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Benzamide Coupling: Amide bond formation between the 6-amino group of the tetrahydroquinoline and 3-chlorobenzoyl chloride using coupling agents such as HATU or EDCl.
Challenges in Isomer-Specific Synthesis
Using the 4-chloro analog as a reference:
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Solubility: Low aqueous solubility (<0.1 mg/mL at pH 7.4) due to high aromaticity
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Melting Point: Estimated 215–220°C (decomposition observed above 230°C)
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Stability: Susceptible to hydrolysis at extreme pH (t<sub>1/2</sub> <24 hrs at pH <2 or >12)
Future Research Directions
Priority Investigations
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Crystallographic Studies: X-ray diffraction analysis to resolve the 3-chloro isomer’s conformation and intermolecular packing.
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ADMET Profiling: Systematic evaluation of absorption, distribution, and cytochrome P450 inhibition potential.
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Target Deconvolution: High-throughput screening against kinase and epigenetic enzyme panels.
Synthetic Chemistry Innovations
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Development of continuous-flow protocols to improve yield in the sulfonylation step (>80% current batch yield).
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Exploration of biocatalytic amide bond formation to reduce racemization risks.
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